4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15583041
InChI: InChI=1S/C26H32N4O4S/c1-18-17-24(28-19(2)27-18)30-35(32,33)23-14-10-21(11-15-23)29-25(31)7-6-16-34-22-12-8-20(9-13-22)26(3,4)5/h8-15,17H,6-7,16H2,1-5H3,(H,29,31)(H,27,28,30)
SMILES:
Molecular Formula: C26H32N4O4S
Molecular Weight: 496.6 g/mol

4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide

CAS No.:

Cat. No.: VC15583041

Molecular Formula: C26H32N4O4S

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide -

Specification

Molecular Formula C26H32N4O4S
Molecular Weight 496.6 g/mol
IUPAC Name 4-(4-tert-butylphenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]butanamide
Standard InChI InChI=1S/C26H32N4O4S/c1-18-17-24(28-19(2)27-18)30-35(32,33)23-14-10-21(11-15-23)29-25(31)7-6-16-34-22-12-8-20(9-13-22)26(3,4)5/h8-15,17H,6-7,16H2,1-5H3,(H,29,31)(H,27,28,30)
Standard InChI Key LXOKDCXEQJEUDI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)C(C)(C)C

Introduction

4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide is a complex organic compound belonging to the sulfonamide class, known for its diverse biological activities. This compound features a unique molecular structure that includes a phenyl group, a pyrimidine derivative, and a sulfamoyl moiety, contributing to its potential pharmacological properties. The presence of the tert-butyl group enhances its lipophilicity, making it an interesting candidate for drug development.

Synthesis and Chemical Reactivity

The synthesis of 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor progress and confirm the structure of the synthesized compound.

The chemical reactivity of this compound is influenced by its functional groups, including the sulfamoyl and tert-butylphenoxy groups, which can enhance or modify its reactivity in various chemical reactions.

Biological Activity and Potential Applications

The biological activity of 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide is primarily attributed to its structural components. Compounds containing sulfamoyl groups are known to exhibit antibacterial properties by inhibiting bacterial folic acid synthesis. The dimethylpyrimidine moiety may contribute to interactions with specific biological targets, enhancing its pharmacological profile.

This compound has potential applications in medicinal chemistry, particularly in the development of antibacterial agents. It may also serve as a building block for synthesizing more complex bioactive molecules or as a probe in biochemical studies targeting specific enzymes or pathways.

Interaction Studies and Mechanism of Action

Interaction studies involving 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide focus on its binding affinity to various biological targets. Techniques such as Differential Scanning Calorimetry (DSC) provide insights into thermal stability and phase transitions, which are crucial for understanding its mechanism of action.

The mechanism of action is likely related to its ability to inhibit specific enzymes or receptors involved in disease processes. Studies on similar compounds suggest that modifications in the molecular structure can significantly affect binding affinity and selectivity towards targets.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide. Notable examples include:

Compound NameMolecular FormulaUnique Features
N-{4-[(2,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamideContains a nitro group enhancing reactivity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamideFeatures a chromene ring structure
N-{4-(tert-butyl)phenyl}-N'-(4,6-dimethylpyrimidin-2-yl)ureaUrea functional group provides distinct reactivity

What sets 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide apart is its specific combination of functional groups that confer unique biological activities while maintaining structural integrity for further modifications.

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